molecular formula C9H15NO3 B12962716 4-Ethyl-1-formylpiperidine-4-carboxylic acid

4-Ethyl-1-formylpiperidine-4-carboxylic acid

Cat. No.: B12962716
M. Wt: 185.22 g/mol
InChI Key: PXNXNFKYCIWVAI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-1-formylpiperidine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethylamine with a suitable aldehyde, followed by cyclization and formylation steps . The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of advanced catalytic systems and automated monitoring can enhance the efficiency and scalability of the production process .

Mechanism of Action

The mechanism of action of 4-Ethyl-1-formylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. It may act by inhibiting or activating enzymes, binding to receptors, or interfering with cellular processes . The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Uniqueness: 4-Ethyl-1-formylpiperidine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of specialized pharmaceuticals and research chemicals .

Properties

Molecular Formula

C9H15NO3

Molecular Weight

185.22 g/mol

IUPAC Name

4-ethyl-1-formylpiperidine-4-carboxylic acid

InChI

InChI=1S/C9H15NO3/c1-2-9(8(12)13)3-5-10(7-11)6-4-9/h7H,2-6H2,1H3,(H,12,13)

InChI Key

PXNXNFKYCIWVAI-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCN(CC1)C=O)C(=O)O

Origin of Product

United States

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